![molecular formula C17H14F3N3O B7535103 N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide](/img/structure/B7535103.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BFA-12 and belongs to the class of benzimidazole derivatives. In
Wirkmechanismus
The mechanism of action of BFA-12 is not fully understood, but it is believed to act through multiple pathways. BFA-12 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. Inhibition of HDACs by BFA-12 leads to altered gene expression patterns, resulting in the induction of apoptosis and inhibition of cell proliferation. BFA-12 has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
BFA-12 has been shown to have several biochemical and physiological effects. BFA-12 has been found to induce apoptosis in cancer cells by activating the caspase pathway, resulting in the cleavage of various proteins and DNA fragmentation. BFA-12 has also been found to inhibit the activity of HDACs, leading to altered gene expression patterns. Additionally, BFA-12 has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BFA-12 in lab experiments is its potent anti-cancer activity. BFA-12 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of using BFA-12 is its low solubility in water, which can hinder its use in in vitro experiments. Additionally, the mechanism of action of BFA-12 is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of BFA-12. One area of research is the development of more efficient synthesis methods for BFA-12, which can improve its yield and purity. Another area of research is the identification of the specific pathways and targets through which BFA-12 exerts its anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, further studies are needed to investigate the potential side effects and toxicity of BFA-12, which can inform its safety and efficacy for clinical use.
Synthesemethoden
The synthesis of BFA-12 involves the condensation of 2-(1H-benzimidazol-2-yl)ethanamine with 2,2-difluoro-2-(4-fluorophenyl)acetic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) solvent. The resulting product is then purified through column chromatography to obtain BFA-12 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
BFA-12 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that BFA-12 exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. BFA-12 has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BFA-12 has shown neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c18-12-7-5-11(6-8-12)17(19,20)16(24)21-10-9-15-22-13-3-1-2-4-14(13)23-15/h1-8H,9-10H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOPGGMPPPRIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C(C3=CC=C(C=C3)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.